molecular formula C25H23NO5 B11254227 8'-(azepan-1-ylmethyl)-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

8'-(azepan-1-ylmethyl)-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

Katalognummer: B11254227
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: QJQVTDFEVJGTHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound characterized by its unique bichromene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps:

    Formation of the Bichromene Core: The initial step involves the synthesis of the bichromene core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions to form the chromene rings.

    Introduction of the Hydroxy Group: The hydroxy group at the 7’ position can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting the bichromene intermediate with an azepane derivative under suitable conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxy group in 8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as reducing the bichromene core to a dihydro derivative using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized azepane derivatives.

Wissenschaftliche Forschungsanwendungen

8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-(azepan-1-ylmethyl)-7-hydroxychromene-2-one: Similar structure but lacks the bichromene core.

    7-hydroxy-2H-chromene-2-one: Lacks the azepane ring and bichromene structure.

    8-(piperidin-1-ylmethyl)-7-hydroxy-2H-chromene-2-one: Similar but with a piperidine ring instead of an azepane ring.

Uniqueness

8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene core, which provides additional sites for chemical modification and potential interactions. The presence of both a hydroxy group and an azepane ring further enhances its versatility in chemical reactions and biological applications.

Eigenschaften

Molekularformel

C25H23NO5

Molekulargewicht

417.5 g/mol

IUPAC-Name

8-(azepan-1-ylmethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H23NO5/c27-21-10-9-17-18(19-13-16-7-3-4-8-22(16)30-25(19)29)14-23(28)31-24(17)20(21)15-26-11-5-1-2-6-12-26/h3-4,7-10,13-14,27H,1-2,5-6,11-12,15H2

InChI-Schlüssel

QJQVTDFEVJGTHQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.